

Application Notes & Protocols: Chemoenzymatic Synthesis of GDP-L-Fucose Analogs

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Compound of Interest

Compound Name: Methyl fucopyranoside

Cat. No.: B085549

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the enzymatic addition of L-fucose to glycoconjugates, is a critical post-translational modification involved in numerous biological processes, including cell-cell recognition, adhesion, and signaling.^[1] Fucosyltransferases (FUTs) catalyze this reaction using guanosine 5'-diphosphate- β -L-fucose (GDP-L-fucose) as the universal fucose donor.^[2] Aberrant fucosylation is linked to various diseases, including cancer and inflammation, making FUTs attractive therapeutic targets.^{[3][4][5]}

GDP-L-fucose analogs are invaluable tools for studying these processes. They can act as inhibitors of FUTs or as metabolic probes to elucidate the roles of specific fucosylated glycans.^{[6][7]} In cells, GDP-L-fucose is produced via two main routes: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from extracellular or lysosomal sources.^{[2][6][8]}

Chemical synthesis of these analogs is often complex and costly.^[9] The chemoenzymatic approach described herein leverages the salvage pathway, offering a robust, cost-effective, and highly specific method for the preparative-scale synthesis of various GDP-L-fucose analogs.^{[10][11]} This method primarily utilizes a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), to catalyze the one-pot conversion of an L-fucose analog into its corresponding GDP-activated form.^{[9][11]}

Principle of Synthesis

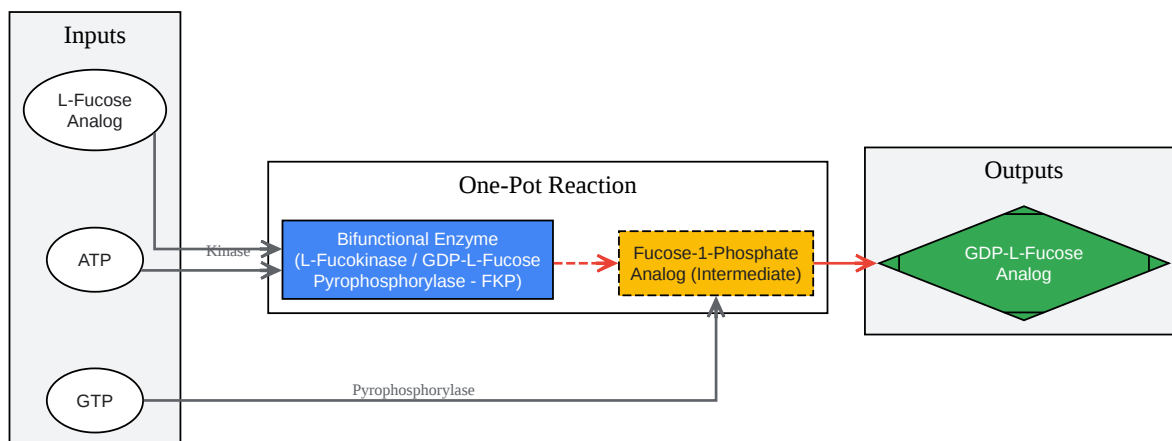
The chemoenzymatic synthesis mimics the cellular salvage pathway in a single reaction vessel. The process is driven by the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), commonly sourced from *Bacteroides fragilis*.^{[1][9]} This enzyme possesses two distinct catalytic activities that perform a sequential two-step reaction:

- **Phosphorylation:** The L-fucokinase domain catalyzes the transfer of a phosphate group from ATP to the anomeric position of the L-fucose analog, forming an L-fucose-1-phosphate analog.
- **GDP-Activation:** The GDP-L-fucose pyrophosphorylase domain converts the L-fucose-1-phosphate analog and GTP into the final GDP-L-fucose analog, releasing inorganic pyrophosphate (PPi).^[1]

The overall reaction is: L-Fucose Analog + ATP + GTP → GDP-L-Fucose Analog + ADP + PPi

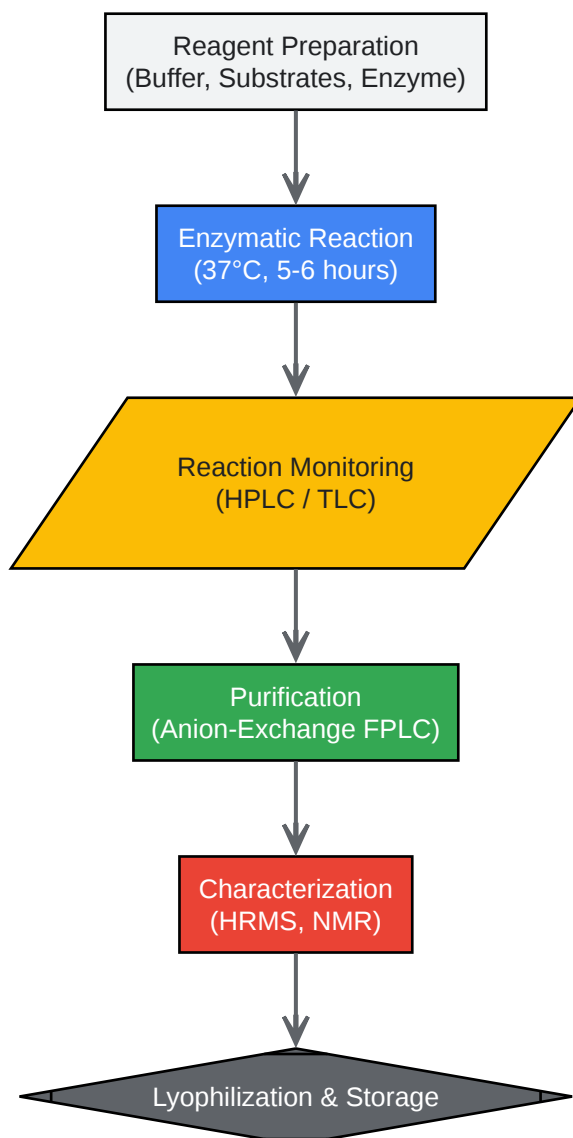
To drive the equilibrium towards product formation, inorganic pyrophosphatase is typically added to the reaction mixture to hydrolyze the PPi byproduct.^{[9][12]} The promiscuity of the FKP enzyme allows for the synthesis of a diverse library of analogs, including those with modifications at the C-2, C-5, and C-6 positions.^{[6][9]}

Visualized Pathways and Workflows



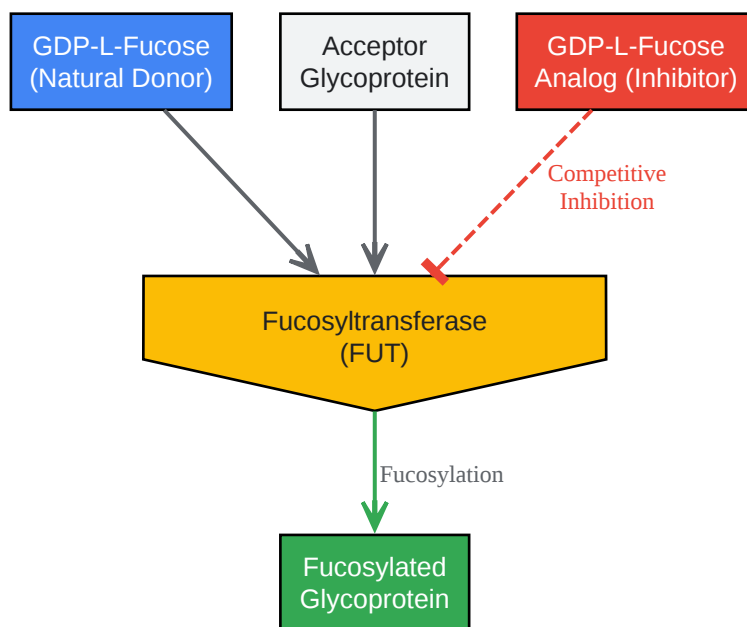
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Caption: One-pot chemoenzymatic synthesis of GDP-L-fucose analogs using FKP.



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Caption: General experimental workflow for synthesis and purification.



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